molecular formula C20H23NO6 B2515987 {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE CAS No. 1794777-96-0

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B2515987
CAS No.: 1794777-96-0
M. Wt: 373.405
InChI Key: CNYLRGGOAPVYQK-UHFFFAOYSA-N
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Description

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features a combination of aromatic and carbamate functional groups

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate carbamoyl chloride derivative under basic conditions to form the ester linkage. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The carbamate group can be reduced to an amine under reductive conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving electrophiles like bromine or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Mechanism of Action

The mechanism of action for {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE: is similar to other carbamate esters and aromatic compounds.

    4-((4-METHOXYPHENYL)AMINO)METHYL-N,N-DIMETHYLANILINE:

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-13-7-5-6-8-14(13)11-21-18(22)12-27-20(23)15-9-16(24-2)19(26-4)17(10-15)25-3/h5-10H,11-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYLRGGOAPVYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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